
4-甲氧基异喹啉
描述
4-Methoxyisoquinoline is a heterocyclic compound that is part of the isoquinoline family. It is characterized by a methoxy group attached to the isoquinoline scaffold, which can influence its chemical properties and reactivity. This compound serves as a key intermediate in the synthesis of various derivatives with potential biological activities, including antitumor properties .
Synthesis Analysis
The synthesis of 4-methoxyisoquinoline derivatives can be achieved through various methods. For instance, the Bischler-Napieralski reaction has been utilized to synthesize methoxy-indolo[2,1-a]isoquinolines, which are then tested for cytostatic activity . Additionally, a palladium(II)-catalyzed cyclization/olefination process has been developed to prepare 4-(1-alkenyl)isoquinolines, with the presence of a methoxy group on the arylaldimine promoting the cyclization . A novel total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline has been reported, which involves amination and hydrogenolysis steps . Furthermore, a synthesis route for 1-methoxyisoquinoline-3,4-diamine has been described, leading to the formation of imidazo[4,5-c]isoquinolines .
Molecular Structure Analysis
The molecular structure of 4-methoxyisoquinoline is characterized by the presence of a methoxy group, which can influence the electronic properties of the molecule and its reactivity in chemical reactions. The methoxy group can act as an electron-donating substituent, affecting the cyclization reactions and the stability of intermediates .
Chemical Reactions Analysis
4-Methoxyisoquinoline and its derivatives participate in a variety of chemical reactions. For example, photocycloaddition reactions have been employed to create spiroisoquinoline derivatives . The Pummerer reaction has been used to synthesize tetrahydroisoquinolines with methoxy groups, demonstrating the influence of these groups on intramolecular cyclization . Additionally, the presence of a methoxy group can enhance the antiproliferative activity of certain quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxyisoquinoline derivatives are influenced by the presence of the methoxy group and other substituents. These properties are crucial for the biological activity of the compounds. For instance, the introduction of amino, alkylamino, and halogen groups on the quinone nucleus of isoquinolinequinones has been shown to confer moderate to high cytotoxic activity against various cancer cell lines . The position and nature of substituents on the quinoline ring are critical for the antiproliferative activity, as demonstrated by the evaluation of various 4-anilino-quinoline derivatives .
科学研究应用
合成和抗癌活性
来源于4-甲氧基异喹啉的氨基喹啉:合成了4-甲氧羰基-3-甲基异喹啉醌及其衍生物,对几种人类肿瘤细胞系表现出显著的细胞毒活性,包括胃腺癌、肺癌、膀胱癌和白血病细胞。值得注意的是,7-氨基-6-溴异喹啉-5,8-醌对这些癌细胞系表现出有希望的活性(Delgado et al., 2012)。
雌激素受体亲和细胞毒剂:甲氧基取代的二氢吲哚异喹啉在体外表现出细胞毒活性。四甲氧基衍生物对白血病细胞特别活跃,而具有两个甲氧基基团的化合物对乳腺肿瘤细胞更具潜力(Ambros等人,1988)。
细胞毒性和抗肿瘤性质
来自蜈蚣的化合物:从这个来源衍生的新异喹啉化合物对食管鳞状癌细胞表现出中等细胞毒性,但对正常细胞毒性较低。它还抑制了人脐静脉内皮细胞的迁移(Guo等人,2017)。
苯并[c][1,8]萘啉酮的合成:这项研究侧重于1-甲氧基异喹啉-3-胺的反应,用于合成特定化合物,展示了4-甲氧基异喹啉在这一合成过程中的化学多样性(Deady, 1984)。
其他潜在应用
N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺:与4-甲氧基异喹啉相关的化合物,显示出强大的诱导凋亡作用,并在乳腺和其他癌症模型中表现出高效性,具有出色的血脑屏障穿透性(Sirisoma et al., 2009)。
- ** 海绵Haliclona物种:从这种海绵中分离出的异喹啉生物碱,包括4-甲氧基异喹啉的衍生物,对黑色素瘤和卵巢人类肿瘤细胞系表现出显著的细胞毒性。其中一种分离出的化合物Mimosamycin被确认为主要细胞毒素(Rashid et al., 2001)。
4-(1-烯基)异喹啉的合成:该研究展示了通过Pd(II)催化的环化反应制备4-(1-烯基)-3-芳基异喹啉。在芳基亚胺上引入一个o-甲氧基基团可以提高异喹啉产物的产率,表明4-甲氧基异喹啉在这一合成过程中的相关性(Huang & Larock, 2003)。
抗菌和抗真菌性质:来自山樟的异喹啉生物碱,包括甲氧基异喹啉衍生物,对金黄色葡萄球菌等细菌和真菌表现出抗微生物活性。一些化合物对肿瘤细胞系表现出显著的细胞毒性(Zhang et al., 2012)。
安全和危害
作用机制
Mode of Action
Isoquinoline compounds are known to interact with various biological targets, potentially leading to changes in cellular processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
For example, a study found that a compound structurally similar to 4-Methoxyisoquinoline showed moderate cytotoxicity against tumor cells and low cytotoxicity against normal cells .
属性
IUPAC Name |
4-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGFLHYYILUCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396379 | |
| Record name | 4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyisoquinoline | |
CAS RN |
36034-54-5 | |
| Record name | 4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the isoquinoline structure in relation to the observed anticancer activity?
A: The research indicates that the oxidation state of the isoquinoline ring plays a crucial role in its cytotoxic activity. Specifically, oxidation at the C(1), C(4), and C(5) positions appears to enhance cytotoxicity []. 1,5-Dihydroxy-4-methoxyisoquinoline possesses hydroxyl groups at C(1) and C(5) and a methoxy group at C(4), which likely contributes to its observed anticancer properties. Further modifications of this structure could potentially lead to even more potent anticancer agents.
Q2: How does 1,5-dihydroxy-4-methoxyisoquinoline affect cancer cells differently from normal cells?
A: While the exact mechanism of action remains under investigation, the research demonstrates that 1,5-dihydroxy-4-methoxyisoquinoline exhibits selective cytotoxicity. It effectively inhibits the growth of five esophageal squamous cancer cell lines with IC50 values ranging from 13 to 26 μM []. Importantly, the compound showed low cytotoxicity towards normal human esophageal epithelial cells, highlighting its potential for targeted cancer therapy with reduced side effects.
Q3: Beyond cytotoxicity, does 1,5-dihydroxy-4-methoxyisoquinoline exhibit other anti-cancer properties?
A: Yes, the research reveals that 1,5-dihydroxy-4-methoxyisoquinoline potently inhibits cell migration in human umbilical vein endothelial cells (HUVECs) []. At a concentration of 13 μM, the compound achieved an inhibition rate exceeding 50%. This anti-migratory effect suggests that 1,5-dihydroxy-4-methoxyisoquinoline might also hinder cancer cell metastasis, a critical aspect of cancer progression.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



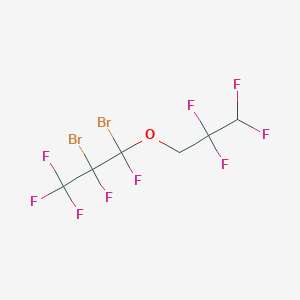

![Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B1350647.png)
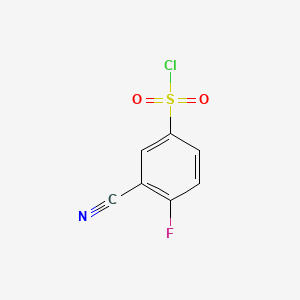

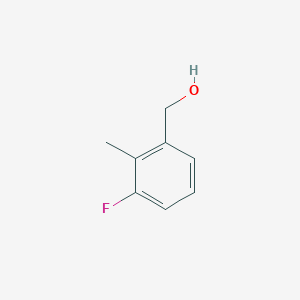
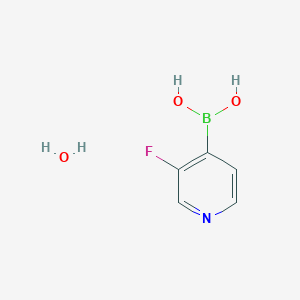
![N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1350657.png)
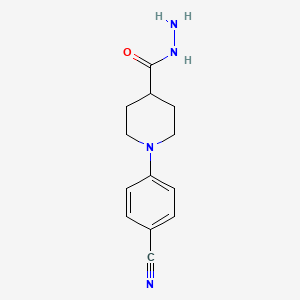
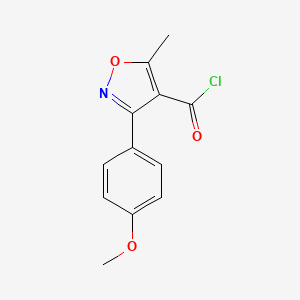

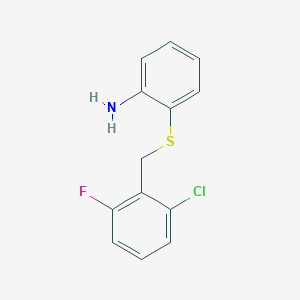
![4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B1350669.png)
